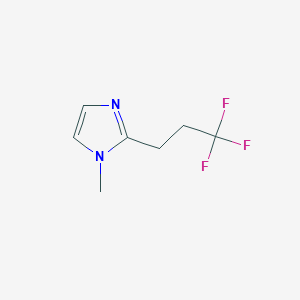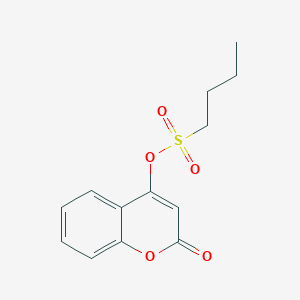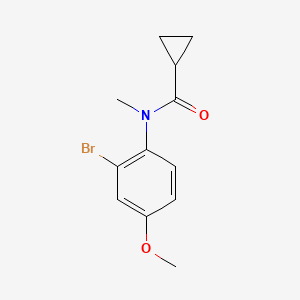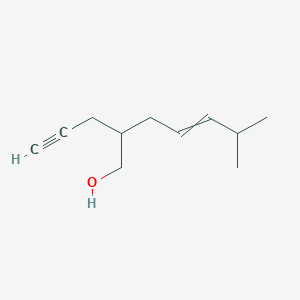
1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of the trifluoropropyl group in this compound imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of 1-methylimidazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: 1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole products.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups
Reduction: Reduced imidazole products
Substitution: Imidazole compounds with substituted functional groups
科学的研究の応用
1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique trifluoropropyl group makes it valuable for designing new materials with specific properties.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its ability to interact with biological molecules makes it a useful tool for drug discovery and development.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique chemical structure allows for the design of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 1-methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. This property is particularly valuable in drug design, where the compound can be used to develop therapeutics that effectively reach their intended sites of action.
類似化合物との比較
1-Methyl-2-(3,3,3-trifluoropropyl)-1H-imidazole can be compared with other imidazole derivatives to highlight its uniqueness:
1-Methylimidazole: Lacks the trifluoropropyl group, resulting in different chemical properties and reactivity.
2-Methylimidazole: The methyl group is positioned differently, leading to variations in chemical behavior and applications.
1-Phenyl-2-(3,3,3-trifluoropropyl)-1H-imidazole:
The trifluoropropyl group in this compound imparts unique characteristics that distinguish it from other imidazole derivatives. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
679837-90-2 |
|---|---|
分子式 |
C7H9F3N2 |
分子量 |
178.15 g/mol |
IUPAC名 |
1-methyl-2-(3,3,3-trifluoropropyl)imidazole |
InChI |
InChI=1S/C7H9F3N2/c1-12-5-4-11-6(12)2-3-7(8,9)10/h4-5H,2-3H2,1H3 |
InChIキー |
DUBYJDCBCCLODG-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1CCC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)

![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)



![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
